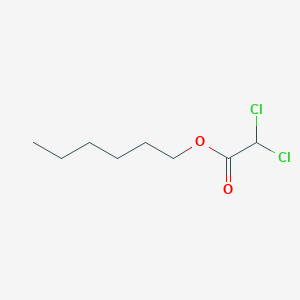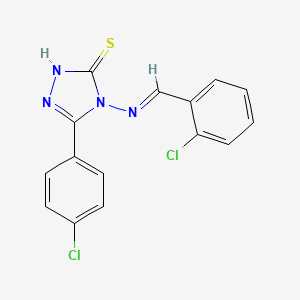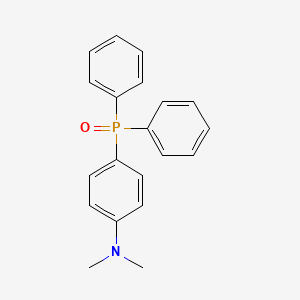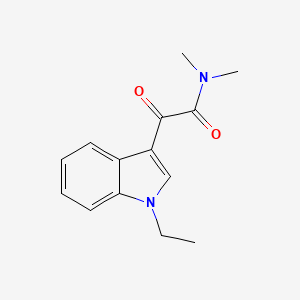
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester): is a complex organic compound characterized by the presence of a thiol group, a hydroxyl group, and a sulfate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Amino Alcohol: The initial step involves the reaction of 9-hydroxynonylamine with ethanethiol under controlled conditions to form the intermediate 2-(9-hydroxynonyl)aminoethanethiol.
Sulfation: The intermediate is then treated with sulfuric acid or a suitable sulfating agent to introduce the sulfate ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) can undergo oxidation reactions, typically forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its therapeutic potential due to its unique reactivity and ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: Thiol groups in proteins and enzymes, hydroxyl groups in carbohydrates and nucleic acids.
Pathways Involved: Sulfur metabolism pathways, redox reactions, and nucleophilic substitution mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Similar structure but with an adamantyl group instead of a nonyl group.
Thiosulfuric acid hydrogen S-[2-(isopropylamino)ethyl] ester: Contains an isopropylamino group instead of a nonylamino group.
Uniqueness
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
21306-62-7 |
|---|---|
Molekularformel |
C11H25NO4S2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
1-hydroxy-9-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO4S2/c13-10-7-5-3-1-2-4-6-8-12-9-11-17-18(14,15)16/h12-13H,1-11H2,(H,14,15,16) |
InChI-Schlüssel |
RFBZMIKSEGRCBT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCNCCSS(=O)(=O)O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)

![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)




![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
